5-Bromo-1-methyl-3-indolylacetic acid
Description
5-Bromo-1-methyl-3-indolylacetic acid is a brominated indole derivative characterized by a methyl group at the 1-position of the indole ring and an acetic acid moiety (-CH₂COOH) at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural resemblance to natural auxins like indole-3-acetic acid (IAA), which regulate plant growth.
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-(5-bromo-1-methylindol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10BrNO2/c1-13-6-7(4-11(14)15)9-5-8(12)2-3-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15) |
InChI Key |
FEOBIADOEYQAEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromo-3-indoleacetic Acid (CAS 40432-84-6)
- Structure : 5-Bromo-substituted indole with acetic acid (-CH₂COOH) at the 3-position.
- Molecular Formula: C₁₀H₈BrNO₂.
- Molecular Weight : 254.08 g/mol.
- Key Properties : Density ≈1.625 (estimated), pKa ~4.7 (similar to IAA).
- Synthesis : Prepared via direct bromination and substitution reactions, as described in .
- Applications : Used in plant biology research and as a precursor for bioactive molecules.
- Comparison : Lacks the 1-methyl group, reducing lipophilicity and metabolic stability compared to the target compound. This absence may decrease membrane permeability in biological systems .
5-Bromo-1-methyl-1H-indole-3-carboxylic Acid (CAS 400071-95-6)
- Structure : 1-methyl-5-bromoindole with a carboxylic acid (-COOH) at the 3-position.
- Molecular Formula: C₁₀H₈BrNO₂.
- Molecular Weight : 254.08 g/mol.
- Key Properties : Predicted pKa ~3.80±0.30, boiling point ~441.1°C, crystalline powder form.
- Synthesis : Involves N-methylation followed by bromination and carboxylation ().
- Applications : Explored in medicinal chemistry for drug design due to its acidic and halogenated profile.
- Comparison : The shorter carboxylic acid group (vs. acetic acid in the target) increases acidity (lower pKa) and may reduce steric flexibility, affecting receptor binding .
Other Brominated Indole/Indazole Derivatives
- 5-Bromo-6-methyl-1H-indazole-3-carboxylic Acid (CAS 1360942-30-8): Structure: Indazole core with bromo (5-position), methyl (6-position), and carboxylic acid (3-position). Molecular Formula: C₉H₇BrN₂O₂. Comparison: The indazole heterocycle (vs.
- Compound 9c (): Structure: 5-Bromoindole linked to a triazole-ethyl group. Synthesis: Click chemistry (azide-alkyne cycloaddition) using PEG-400/DMF solvent.
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | pKa | Key Applications |
|---|---|---|---|---|---|---|
| 5-Bromo-1-methyl-3-indolylacetic acid | Indole | 1-Me, 5-Br, 3-CH₂COOH | C₁₁H₁₀BrNO₂* | 284.11* | ~4.5* | Pharmaceuticals, Agrochemicals |
| 5-Bromo-3-indoleacetic acid | Indole | 5-Br, 3-CH₂COOH | C₁₀H₈BrNO₂ | 254.08 | ~4.7 | Plant Biology Research |
| 5-Bromo-1-methylindole-3-carboxylic acid | Indole | 1-Me, 5-Br, 3-COOH | C₁₀H₈BrNO₂ | 254.08 | 3.80±0.30 | Medicinal Chemistry |
| 5-Bromo-6-methylindazole-3-carboxylic acid | Indazole | 5-Br, 6-Me, 3-COOH | C₉H₇BrN₂O₂ | 255.07 | N/A | Kinase Inhibition Studies |
*Inferred data based on structural analysis.
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely involves N-methylation, bromination, and Friedel-Crafts acylation, akin to methods in and . The 1-methyl group enhances stability against oxidative metabolism, a critical factor in drug development .
- The acetic acid chain length balances solubility and membrane permeability .
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